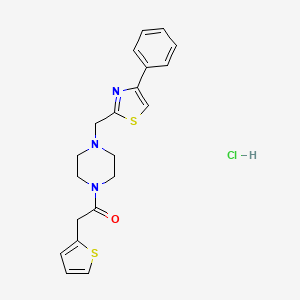

![molecular formula C20H17ClN2O4S B2667735 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899965-82-3](/img/structure/B2667735.png)

1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

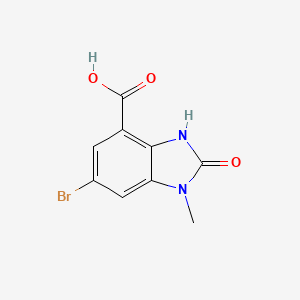

The compound “1-(4-chlorophenyl)-3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one” is a complex organic molecule. It contains a pyrazinone ring, which is a type of heterocyclic compound. The molecule also has a chlorophenyl group, a dimethoxyphenyl group, and a thioether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazinone ring, for example, would contribute to the rigidity of the molecule, while the chlorophenyl and dimethoxyphenyl groups could influence its polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyrazinone ring might be involved in reactions with nucleophiles or electrophiles. The chlorophenyl group could potentially undergo substitution reactions, and the dimethoxyphenyl group might be susceptible to demethylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and dimethoxyphenyl groups might increase its lipophilicity, which could influence its solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound is related to a family of chemicals with complex synthesis and intriguing photophysical and electrochemical characteristics. For example, research has demonstrated the synthesis of compounds through a facile one-pot method involving 2-acetylpyrazine and dimethoxybanzaldehydes. The resulting compounds exhibit CH...N, CH...O, and aromatic stacking type of intermolecular interactions, leading to supramolecular structures. Their photophysical properties have been explored through UV-Visible and fluorescence spectroscopy, revealing bands attributed to intramolecular charge transfer (π–π*) transitions. Electrochemical properties studied via cyclic voltammetry showed varying oxidation and reduction peaks across different compounds, indicating reversible redox reactions in some instances (Golla et al., 2020).

Potential Biological Activity

Another aspect of research on related compounds includes the exploration of their potential biological activity. For instance, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, and displayed good to excellent antimicrobial activity (Hafez et al., 2016).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of compounds within this chemical family have also been a subject of study. For example, the analysis of rac-2-[2-(4-chloro-phen-yl)-3,4-di-hydro-2H-1-benzo-pyran-4-yl-idene]hydrazine-1-carbo-thio-amide revealed insights into its molecular arrangement, including the inclinations of various rings and the conformation of the pyran ring, contributing to our understanding of intermolecular interactions and potential reactivity (Zatsu et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c1-26-15-7-8-18(27-2)16(11-15)17(24)12-28-19-20(25)23(10-9-22-19)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJKZFBXEPNCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)

![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)

![3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2667664.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)

![ethyl 7-cyclohexyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2667675.png)